molecular formula C12H16BrN3O3S B8561314 tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

Cat. No.: B8561314
M. Wt: 362.25 g/mol
InChI Key: BYRBUMCEKDPNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a pyrazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multiple steps. The process begins with the formation of the pyrazolo-thiazole core, followed by the introduction of the bromine and ethoxy groups. The final step involves the esterification of the carbamic acid with tert-butyl alcohol. Common reagents used in these reactions include bromine, ethyl alcohol, and tert-butyl alcohol, under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield de-brominated or de-ethoxylated derivatives.

    Substitution: The bromine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-6-methoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester
  • (3-Chloro-6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester
  • (3-Bromo-6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid methyl ester

Uniqueness

The uniqueness of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C12H16BrN3O3S

Molecular Weight

362.25 g/mol

IUPAC Name

tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

InChI

InChI=1S/C12H16BrN3O3S/c1-5-18-9-8(14-11(17)19-12(2,3)4)10-16(15-9)7(13)6-20-10/h6H,5H2,1-4H3,(H,14,17)

InChI Key

BYRBUMCEKDPNQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=CSC2=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a THF (150 mL) solution of (6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester (16.5 g, 61.4 mmol), was added a 2.77M n-hexane solution of n-butyllithium (15.9 mL, 44 mmol) while stirring at −78° C. The mixture was stirred at −78° C. for one hour, and then 1,2-dibromotetrafluoroethane (2.61 mL, 22 mmol) was added, and the mixture was stirred while heating to room temperature for three hours. A saturated aqueous solution of ammonium chloride was added and acetic acid was added, and the mixture was extracted with ethyl acetate and washed with brine, dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate: 0% then 30%) to obtain 4.95 g (13.7 mmol) of the title compound.
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Synthesis routes and methods II

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